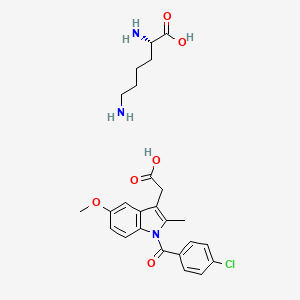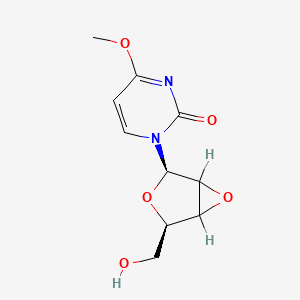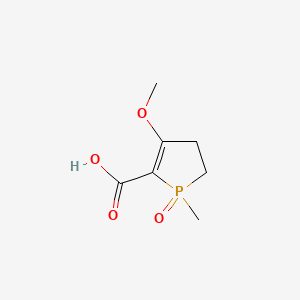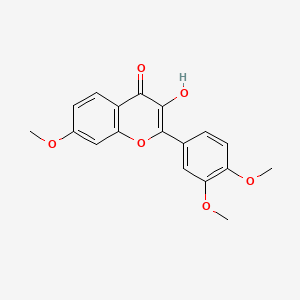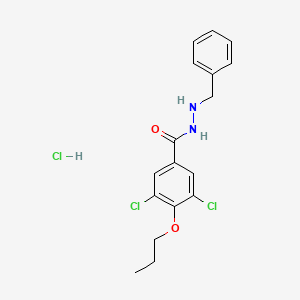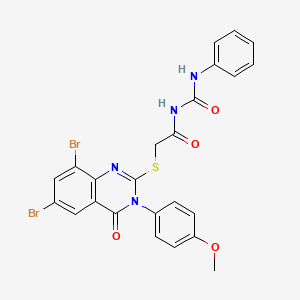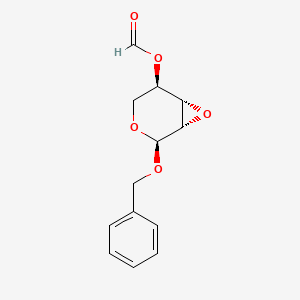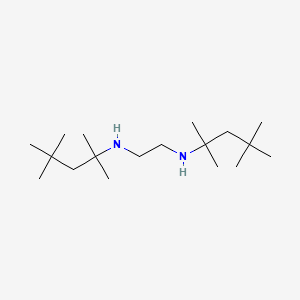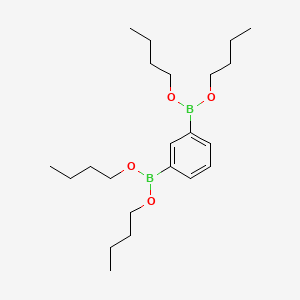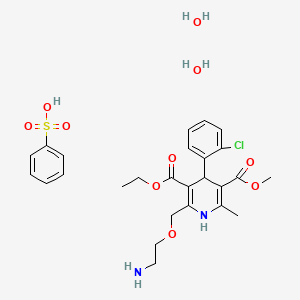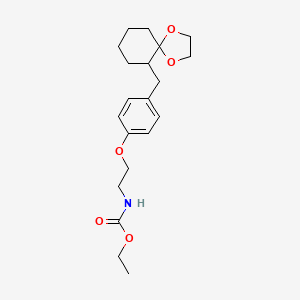
Ethyl (2-(4-(1,4-dioxaspiro(4.5)dec-6-ylmethyl)phenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/FA4355000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Métodos De Preparación
The preparation methods for NIOSH/FA4355000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides a collection of sampling and analytical methods for workplace exposure monitoring . These methods include protocols for workplace air, surfaces, and biological samples. The synthetic routes and reaction conditions for NIOSH/FA4355000 are detailed in the NMAM, which includes chapters on method evaluation, sampling, and more .
Análisis De Reacciones Químicas
NIOSH/FA4355000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The NIOSH Manual of Analytical Methods (NMAM) provides detailed information on the types of reactions it undergoes, common reagents and conditions used in these reactions, and the major products formed . The NMAM also includes protocols for biological, surface, dermal, and bulk samples, providing a comprehensive analysis of the chemical reactions involving NIOSH/FA4355000 .
Aplicaciones Científicas De Investigación
NIOSH/FA4355000 has numerous scientific research applications in chemistry, biology, medicine, and industry. The NIOSH Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology . This research includes developing methods to control or eliminate exposures to nanoparticles and understanding the hazards and health risks associated with nanomaterial workers . Additionally, NIOSH funds various research grants to investigate the relationships between hazardous working conditions and associated occupational diseases and injuries .
Mecanismo De Acción
The mechanism of action of NIOSH/FA4355000 involves its interaction with molecular targets and pathways. The compound exerts its effects through specific molecular interactions, which are detailed in various scientific studies and research articles . These interactions include the stimulation of specific receptors and pathways, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
NIOSH/FA4355000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other chemicals listed in the NIOSH Pocket Guide to Chemical Hazards . The guide provides key data for chemicals or substance groupings, helping users recognize and control workplace chemical hazards . Similar compounds include cyanides, fluorides, and manganese compounds, each with unique properties and applications .
Propiedades
Número CAS |
118025-42-6 |
|---|---|
Fórmula molecular |
C20H29NO5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
ethyl N-[2-[4-(1,4-dioxaspiro[4.5]decan-6-ylmethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H29NO5/c1-2-23-19(22)21-11-12-24-18-8-6-16(7-9-18)15-17-5-3-4-10-20(17)25-13-14-26-20/h6-9,17H,2-5,10-15H2,1H3,(H,21,22) |
Clave InChI |
QFCNUIMNCFEDGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCOC1=CC=C(C=C1)CC2CCCCC23OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
